molecular formula C11H12O3S2 B8360304 2-(1-benzothiophen-2-yl)ethyl methanesulfonate

2-(1-benzothiophen-2-yl)ethyl methanesulfonate

Cat. No. B8360304
M. Wt: 256.3 g/mol
InChI Key: HZDXBISSUWLYIJ-UHFFFAOYSA-N
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Patent
US07393865B2

Procedure details

To methanesulfonic acid 2-benzo[b]thiophen-2-yl-ethyl ester (2.93 mmol) was added dimethylamine (30 mL, 2M in EtOH) and the mixture was heated in a sealed flask for 2 hrs at 80° C. Monitoring by TLC indicated complete conversion and the mixture was concentrated in vacuo. The residue was dissolved in EtOAc, washed with sat. NaHCO3 (2×) and subsequently extracted with 1N HCl (3×). The combined HCl layers were made basic with sat. NaHCO3, extracted with EtOAc (4×) and the combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give Compound 1a (2-Benzo[b]thiophen-2-yl-ethyl)-dimethyl-amine (561 mg, 94%) as a tan solid; MS(MH+)=206.
Quantity
2.93 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([CH2:6][CH2:7]OS(C)(=O)=O)=[CH:4][C:3]2[CH:13]=[CH:14][CH:15]=[CH:16][C:2]1=2.[CH3:17][NH:18][CH3:19]>>[S:1]1[C:5]([CH2:6][CH2:7][N:18]([CH3:19])[CH3:17])=[CH:4][C:3]2[CH:13]=[CH:14][CH:15]=[CH:16][C:2]1=2

Inputs

Step One
Name
Quantity
2.93 mmol
Type
reactant
Smiles
S1C2=C(C=C1CCOS(=O)(=O)C)C=CC=C2
Name
Quantity
30 mL
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with sat. NaHCO3 (2×)
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with 1N HCl (3×)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
S1C2=C(C=C1CCN(C)C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 561 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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